Thermodynamic properties of 1,2-Dichloro-3,3,3-trifluoropropene
Thermodynamic properties of 1,2-Dichloro-3,3,3-trifluoropropene
An In-Depth Technical Guide to the Thermodynamic Properties of 1,2-Dichloro-3,3,3-trifluoropropene
Introduction
1,2-dichloro-3,3,3-trifluoropropene, with the Chemical Abstracts Service (CAS) registry number 431-27-6, is a hydrochlorofluoroolefin (HCFO).[1][2] As part of the broader class of halogenated olefins, it possesses a carbon-carbon double bond, which typically imparts a short atmospheric lifetime compared to saturated hydrofluorocarbons (HFCs).[3] This guide provides a consolidated overview of the currently available thermodynamic and physical property data for this specific compound.
It is critically important for researchers to distinguish 1,2-dichloro-3,3,3-trifluoropropene (CAS 431-27-6) from its more commercially prevalent isomers, such as 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf, CAS 2730-62-3) and trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E), CAS 102687-65-0).[4][5] Data for these other isomers is more abundant but not interchangeable. This document will focus exclusively on the 1,2-dichloro isomer and, where direct experimental data is lacking, will describe the authoritative methodologies used to determine such properties for related compounds.
Section 1: Chemical and Physical Properties
The fundamental identity and basic physical constants are the foundation for any thermodynamic analysis. These properties are essential for chemical process design, safety assessments, and computational modeling.
Table 1: Chemical Identifiers for 1,2-dichloro-3,3,3-trifluoropropene
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | 1,2-dichloro-3,3,3-trifluoropropene | [1][2] |
| CAS Number | 431-27-6 | [1][6][7] |
| Molecular Formula | C₃HCl₂F₃ | [1][6][8] |
| Molecular Weight | 164.94 g/mol |[1][2][6] |
Table 2: Known Physical Properties of 1,2-dichloro-3,3,3-trifluoropropene
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Boiling Point | 54 °C | Atmospheric Pressure | [6][7] |
| Melting Point | -109 °C | --- | [6][7] |
| Density | 1.465 - 1.49 g/cm³ | Not specified | [6][7] |
| Vapor Pressure | 266 mmHg (35.46 kPa) | 25 °C | [7] |
| Refractive Index | 1.367 | Not specified |[6] |
Section 2: Thermodynamic Properties
A comprehensive set of thermodynamic data is essential for modeling the behavior of a fluid in engineering applications, such as refrigeration cycles or as a chemical intermediate. For 1,2-dichloro-3,3,3-trifluoropropene, the publicly available literature is limited. Key properties such as critical temperature, critical pressure, heat of vaporization, and specific heat capacity have not been extensively documented in the surveyed sources. The vapor pressure at a single temperature point is noted above.
The absence of comprehensive data necessitates either direct experimental measurement or robust computational estimation to fully characterize this compound for scientific or industrial use.
Section 3: Methodology for Thermodynamic Property Determination
To address the existing data gaps, established experimental and modeling techniques must be employed. The protocols described below are based on authoritative methods used for characterizing similar refrigerants and provide a self-validating framework for generating high-fidelity thermodynamic data.[9][10][11]
Experimental Workflow: Vapor Pressure Measurement
The vapor pressure is a fundamental thermodynamic property required for designing systems involving phase change. A high-precision static or quasi-static method is a standard approach.[12][13]
Causality in Experimental Design: The choice of a static apparatus is deliberate; it minimizes perturbations to the vapor-liquid equilibrium, allowing for highly accurate measurements. The system is first evacuated to a high vacuum to remove any non-condensable gases, which would otherwise introduce partial pressure and lead to erroneous readings. The sample itself is subjected to multiple freeze-pump-thaw cycles for purification and degassing. The reliability of the entire apparatus is validated by measuring a well-characterized reference fluid, such as HFC-245fa, and comparing the results against established standard data.[12][13] This step ensures the trustworthiness of the measurements for the new compound.
Step-by-Step Protocol:
-
Sample Preparation: The 1,2-dichloro-3,3,3-trifluoropropene sample is purified and thoroughly degassed to remove dissolved air and other volatile impurities.
-
Apparatus Setup: The sample is introduced into a thermostatically controlled equilibrium cell of a known volume. The cell is connected to a high-accuracy pressure transducer.
-
Temperature Control: The equilibrium cell is submerged in a temperature-controlled fluid bath, which can maintain a set temperature with high stability (e.g., ±0.01 K).
-
Equilibrium and Measurement: At each temperature setpoint, the system is allowed to reach thermal and phase equilibrium. Once the pressure reading stabilizes, the temperature and pressure are recorded.
-
Data Collection: Measurements are repeated across a wide range of temperatures. For instance, studies on similar compounds have covered ranges from 263 K to 373 K.[12][13][14]
-
Data Correlation: The collected vapor pressure data (P) as a function of temperature (T) are fitted to a semi-empirical model, such as the Wagner or Antoine equation, to create a continuous and differentiable function for interpolation and calculation of other properties.[12][13]
Caption: Workflow for vapor pressure determination.
Density and (p, ρ, T) Behavior
Accurate pressure-density-temperature (p, ρ, T) data are crucial for developing a comprehensive equation of state. High-precision techniques such as two-sinker densimetry or vibrating-tube densimetry are employed.[9][15] A two-sinker densimeter, which utilizes a magnetic suspension coupling, can measure liquid and vapor densities over wide temperature and pressure ranges by measuring the buoyant forces on two sinkers of different masses and volumes.[9][11] This method provides the high-quality data needed for robust thermodynamic modeling.
Equation of State (EoS) Development
The most comprehensive representation of a fluid's thermodynamic properties is an equation of state (EoS), typically formulated in terms of the Helmholtz free energy as a function of temperature and density.[16][17] To develop such a model, a wide range of experimental data is required, including (p, ρ, T) behavior, vapor pressures, and caloric properties like specific heat capacity or the speed of sound.[11][17] These diverse data types are used in a multi-property fit to determine the coefficients of the EoS, ensuring thermodynamic consistency across all properties.[17]
Section 4: Safety and Environmental Considerations
As a chlorinated compound, the safety and environmental profile of 1,2-dichloro-3,3,3-trifluoropropene requires careful evaluation.
Toxicological Profile: Safety data for a stereoisomer, (1Z)-1,2-dichloro-3,3,3-trifluoroprop-1-ene, indicates that the substance may cause skin irritation, serious eye irritation, and respiratory irritation.[8] Standard industrial hygiene practices, including the use of personal protective equipment and adequate ventilation, should be followed.[8][18]
Material Compatibility and Stability: Thermal decomposition can generate hazardous products, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[8] The material should be kept away from strong oxidizing agents.[4]
Environmental Impact:
-
Ozone Depletion and Global Warming: As an HCFO, the presence of the double bond makes it susceptible to rapid degradation in the troposphere by hydroxyl (OH) radicals, leading to a short atmospheric lifetime.[3] This generally results in a very low Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). For example, the related isomer HCFO-1233zd(E) has a GWP of approximately 1-4 and a negligible ODP.[19][20][21] However, specific, experimentally-derived values for 1,2-dichloro-3,3,3-trifluoropropene are not available in the surveyed literature.
-
Atmospheric Degradation Products: The atmospheric degradation pathways of HCFOs are a subject of ongoing research. Studies on the isomer HCFO-1233xf (2-chloro-3,3,3-trifluoropropene) have shown that gas-phase ozonolysis can produce the ozone-depleting substance chlorotrifluoromethane (CFC-13) in very low yields (0.034%).[22][23] It is imperative to consider that while the parent compound may have a low direct environmental impact, the full lifecycle, including degradation products, must be assessed.
Conclusion
1,2-dichloro-3,3,3-trifluoropropene (CAS 431-27-6) is a hydrochlorofluoroolefin for which fundamental physical properties such as boiling point, melting point, and density are known. However, there is a significant lack of comprehensive, publicly available data regarding its detailed thermodynamic properties, including critical point parameters and heat capacity. This information is essential for its potential application in any industrial or research setting.
This guide has outlined the authoritative experimental and computational methodologies that can be used to fully characterize the compound. Any future research or application must prioritize these measurements to establish a complete and reliable thermodynamic profile. Furthermore, it is crucial for scientists and engineers to remain vigilant in distinguishing this isomer from others like HCFO-1233xf and HCFO-1233zd(E) to ensure data integrity and process safety.
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